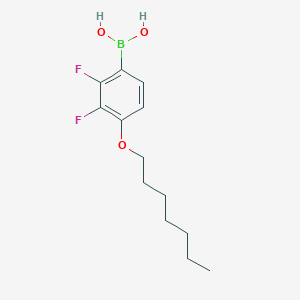

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid

説明

“(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H19BF2O3 and a molecular weight of 272.1 . It is used in various chemical reactions and can be obtained from several suppliers .

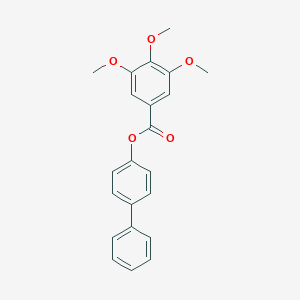

Molecular Structure Analysis

The molecular structure of “(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” consists of a phenyl ring (benzene ring) which is substituted with two fluorine atoms, a boronic acid group, and a heptyloxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such data is not available in the sources I have access to.

Chemical Reactions Analysis

While specific chemical reactions involving “(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” are not available, boronic acids in general are known to participate in various types of reactions. For example, they are commonly used in Suzuki-Miyaura cross-coupling reactions .

Physical And Chemical Properties Analysis

“(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” should be stored at a temperature between 2-8°C . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the sources I have access to.

科学的研究の応用

Synthesis of Liquid Crystalline Compounds

Boronic acids are often utilized in the synthesis of liquid crystalline materials due to their ability to form stable biaryl compounds through palladium-catalyzed cross-couplings. The compound could potentially be used to create novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls, which are valuable for display technologies and advanced optical materials .

Development of Fluorescent Sensors

Fluorescent sensors incorporating boronic acids have been developed for detecting various substances, including catechol and its amino-derivatives like dopamine, DOPA, and DOPAC. The unique structure of (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid may allow it to act as a sensor for these and other biologically relevant molecules .

Suzuki Cross-Coupling Reactions

Boronic acids are key reactants in Suzuki cross-coupling reactions, which are used to synthesize fluorinated biaryl derivatives. These derivatives have applications in pharmaceuticals and agrochemicals. The subject compound could be used to couple with aryl and heteroaryl halides to create such derivatives .

Synthesis of Flurodiarylmethanols

In conjunction with aryl aldehydes and a nickel catalyst, boronic acids can be used to synthesize flurodiarylmethanols. These compounds have potential applications in medicinal chemistry due to their pharmacological properties .

Research Chemicals

As a research chemical, (2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid can be used in various laboratory settings for experimental procedures, including method development and calibration studies .

Drug Delivery Systems

Phenylboronic acid derivatives have been explored for use in drug delivery systems due to their reactive oxygen species (ROS)-responsive properties. The compound could be modified structurally to develop targeted delivery mechanisms for treatments like periodontitis .

Safety And Hazards

特性

IUPAC Name |

(2,3-difluoro-4-heptoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BF2O3/c1-2-3-4-5-6-9-19-11-8-7-10(14(17)18)12(15)13(11)16/h7-8,17-18H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNVGZHHONVNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614414 | |

| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid | |

CAS RN |

147222-88-6 | |

| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

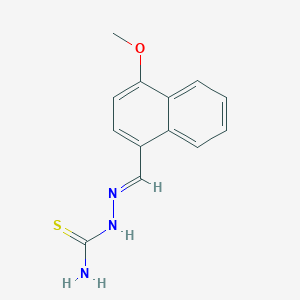

![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)

![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)